molecular formula C14H21NO B2386361 [2-(Cyclohexylmethoxy)phenyl]methanamine CAS No. 937600-73-2

[2-(Cyclohexylmethoxy)phenyl]methanamine

Cat. No.: B2386361
CAS No.: 937600-73-2
M. Wt: 219.328
InChI Key: HVAYQGHLKLBVTI-UHFFFAOYSA-N
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Description

[2-(Cyclohexylmethoxy)phenyl]methanamine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . Its structure features a benzylamine core substituted at the 2-position with a cyclohexylmethoxy group, making it a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively reported in the public domain, its structure is related to a class of compounds explored for their potential hypolipidemic and hypocholesteremic activities . As a benzylic amine, it serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize the primary amine group for amide bond formation or condensation reactions, while the ether linkage provides structural diversity. This chemical is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[2-(cyclohexylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYQGHLKLBVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylmethoxy)phenyl]methanamine typically involves the reaction of cyclohexylmethanol with a phenylmethanamine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylmethoxy)phenyl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [2-(Cyclohexylmethoxy)phenyl]methanamine exhibit significant anticancer properties. A study focusing on derivatives of chalcone, which includes structural elements similar to this compound, demonstrated strong anti-melanogenic activity in melanoma cell lines. Among these derivatives, specific configurations showed improved efficacy, with some compounds achieving IC50 values as low as 0.54 μM, indicating potent activity against cancer cells while maintaining low cytotoxicity .

Table 1: Anticancer Activity of Chalcone Derivatives

Compound NameStructureIC50 (μM)Activity Level
Chalcone 21-0.88Strong
Chalcone 21-21-0.54Very Strong

Selective Kinase Inhibition

The compound has potential applications as a selective inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2. Research has shown that modifications to the structure can enhance selectivity and potency against specific kinases, making it a valuable tool for studying cell cycle regulation and cancer therapy . The structural modifications allow for competitive inhibition at the ATP binding site, which is crucial for kinase activity.

Table 2: Inhibition Potency of CDK Inhibitors

Compound NameCDK TargetIC50 (μM)Selectivity Ratio
Compound ACDK20.0442000-fold over CDK1
Compound BCDK186-

Neuropharmacological Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases. For instance, certain derivatives have shown antidepressant-like effects in animal models, indicating their capacity to modulate serotonin and norepinephrine pathways.

Case Study: Behavioral Effects

In a controlled study involving rodents, administration of this compound derivatives resulted in significant behavioral improvements in tests designed to assess depressive symptoms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives. Research suggests that specific substitutions at the phenyl ring can significantly alter the compound's efficacy against various biological targets. For example, the presence of hydroxyl or acetamido groups at certain positions has been correlated with enhanced anti-melanogenic activity .

Table 3: Structure-Activity Relationship Findings

PositionSubstituentEffect on Activity
R1CyclohexylmethoxyIncreased potency
R3AcetamidoEnhanced activity

Mechanism of Action

The mechanism of action of [2-(Cyclohexylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent type and position on the phenyl ring critically determine physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Key Structural Features Reference
[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine 2-Cyclopentyloxy, 3-methoxy Smaller cycloalkyl group, dual ether groups
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine 2-Ethoxyethoxy, 4-methyl Flexible ether chain, electron-donating methyl
(5-Phenylfuran-2-yl)methanamine derivatives 5-Phenylfuran, variable linkers Heterocyclic core, urea/carboxyl linkers
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine 4-Trifluoromethylphenoxy Electron-withdrawing CF₃ group
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole ring Heteroaromatic system

Key Observations :

  • Cycloalkyl vs. Aromatic Substituents : Cyclohexylmethoxy (target compound) and cyclopentyloxy () groups impart steric bulk, but cyclohexyl’s larger size may enhance lipophilicity (higher clogP) .
  • Electron-Donating vs. Withdrawing Groups : Methoxy/ethoxy groups () are electron-donating, whereas trifluoromethyl () is electron-withdrawing, altering electronic density on the phenyl ring.

Physicochemical Properties

Lipophilicity (clogP) and solubility (clogS) are critical for drug-likeness. Data from analogs suggest trends:

Compound Name Molecular Weight clogP clogS Activity/Application Reference
(5-Phenylfuran-2-yl)methanamine (Compound 20) 307.3 5.14 -4.43 SIRT2 inhibition (33% at 10 µM)
[2-(Cyclopentyloxy)-4-methylphenyl]methanamine 205.3 ~3.5* ~-3.0* Not reported
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine 195.3 ~2.8* ~-2.5* Not reported

*Estimated using computational tools (e.g., ChemAxon).

Key Observations :

  • Urea linkers in (5-phenylfuran-2-yl)methanamine derivatives () enhance SIRT2 inhibition, suggesting that substituent polarity impacts target engagement .

Key Observations :

  • The target compound’s cyclohexylmethoxy group may favor CNS penetration due to high lipophilicity, but this requires experimental validation.
  • Heterocyclic cores (e.g., benzimidazole in ) often enhance antimicrobial activity, whereas ether-linked analogs (e.g., ) lack such data.

Biological Activity

Introduction

[2-(Cyclohexylmethoxy)phenyl]methanamine, also known by its CAS number 937600-73-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound comprises a phenyl ring substituted with a cyclohexylmethoxy group and an amine functionality. This unique structure may contribute to its diverse biological activities.

Target Interactions

Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. For instance, benzothiazole derivatives, which share structural characteristics with this compound, have shown potent activity against Mycobacterium tuberculosis by inhibiting DprE1, a crucial enzyme for bacterial survival. This suggests that this compound may exhibit antimicrobial properties through similar mechanisms.

Biochemical Pathways

The compound's potential mechanisms may involve interference with cellular pathways related to cell wall synthesis and metabolic processes. Such interactions could lead to the inhibition of growth in pathogenic organisms or cancer cells.

Antimicrobial Properties

Studies on related compounds have demonstrated significant antimicrobial effects. For instance, derivatives of similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics . The potential for this compound to act as an antimicrobial agent warrants further investigation.

Anticancer Potential

The anticancer properties of structurally analogous compounds have been explored extensively. For example, certain benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer activity.

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that such compounds can achieve therapeutic concentrations in biological systems. Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the efficacy of various benzothiazole derivatives against resistant bacterial strains highlighted the role of structural modifications in enhancing biological activity.
  • Anticancer Efficacy : Research focusing on the anticancer properties of similar compounds revealed their capacity to inhibit tumor growth in vivo models. For example, compounds exhibiting similar amine functionalities were tested against human cancer organoids, showing significant reductions in tumor cell viability .
  • Cardiovascular Effects : Some derivatives have been studied for their cardiovascular effects, demonstrating selective β-blocking properties comparable to established medications like metoprolol . This suggests potential therapeutic applications in cardiovascular diseases.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of growth against Mycobacterium tuberculosis
AnticancerInduction of apoptosis in cancer cell lines
CardiovascularSelective β-blocking activity

Q & A

Q. Key variables affecting yield/purity :

VariableImpact
Reaction temperatureHigher temps (80–100°C) accelerate alkylation but may increase side reactions.
Catalyst choicePhase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems.
Purification methodColumn chromatography (silica gel, eluent: hexane/ethyl acetate) yields >90% purity .

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Answer:

  • ¹H NMR :
    • Cyclohexyl protons: Multiplet at δ 1.2–1.8 ppm (axial/equatorial H).
    • Methoxy group: Singlet at δ 3.3–3.5 ppm.
    • Aromatic protons: Doublets (δ 6.8–7.2 ppm) due to substituent effects .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peak at m/z 247 (C₁₄H₂₁NO₂) with fragmentation patterns (e.g., loss of cyclohexylmethoxy group at m/z 106) .

What strategies resolve contradictory data on the biological activity of this compound across assays?

Answer: Contradictions often arise from assay-specific variables:

FactorSolution
Cell line variability Use isogenic cell lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects.
Solubility limitations Optimize DMSO concentration (<0.1%) or use cyclodextrin-based delivery .
Metabolic instability Pre-incubate with liver microsomes to assess CYP450-mediated degradation .

Example : Inconsistent IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations; standardize ATP levels (1 mM) .

How does the cyclohexylmethoxy substituent influence physicochemical properties compared to alkoxy analogs?

Answer:

PropertyCyclohexylmethoxyMethoxy/ethoxy
LogP 3.2 (higher lipophilicity)1.8–2.5
Solubility Poor in water (<0.1 mg/mL)Moderate (1–5 mg/mL)
Metabolic stability Resistant to oxidative metabolism (vs. rapid demethylation of methoxy) .

Rationale : The bulky cyclohexyl group reduces metabolic clearance but complicates formulation for in vivo studies.

What computational approaches predict binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target: Serotonin receptors (5-HT₁A).
    • Key interactions: Hydrogen bonding between NH₂ and Asp116; hydrophobic contacts with cyclohexylmethoxy and Phe361 .
  • MD Simulations (GROMACS) :
    • Stability: RMSD <2 Å over 100 ns simulations in lipid bilayers.
    • Free energy calculations (MM-PBSA) predict ΔG = -8.2 kcal/mol for 5-HT₁A binding .

How to design SAR studies for substituent variations on the phenyl ring?

Answer:
Step 1 : Synthesize analogs with substituents at para (X) and meta (Y) positions.
Step 2 : Test biological activity (e.g., IC₅₀ for enzyme inhibition):

Substituent (Position)IC₅₀ (μM)Notes
-OCH₃ (X)12.5Moderate activity
-CF₃ (Y)5.2Enhanced lipophilicity
-Cl (X)8.7Improved metabolic stability .

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